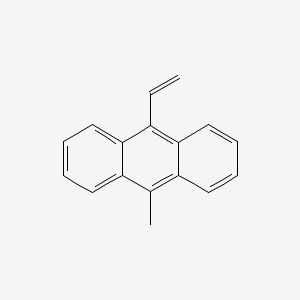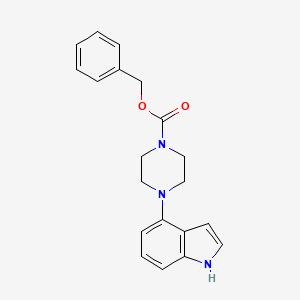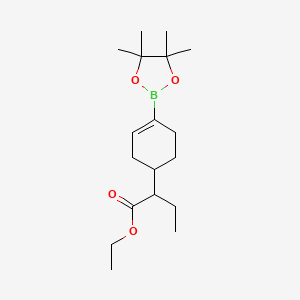
9-Methyl-10-vinylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-10-vinylanthracene is an organic compound with the molecular formula C17H14. It is a derivative of anthracene, characterized by the presence of a methyl group at the 9th position and a vinyl group at the 10th position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-10-vinylanthracene typically involves the palladium-catalyzed Heck reactionThe reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like triethylamine, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Heck reactions. The scalability of this method makes it suitable for industrial applications, ensuring the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methyl-10-vinylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 9-Methyl-10-ethylanthracene.
Substitution: Various substituted anthracenes depending on the reagents used.
Applications De Recherche Scientifique
9-Methyl-10-vinylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in fluorescence imaging due to its strong photophysical properties.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 9-Methyl-10-vinylanthracene is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes intersystem crossing to a triplet state, which can then participate in various photochemical reactions. This property is exploited in applications such as fluorescence imaging and photodynamic therapy .
Comparaison Avec Des Composés Similaires
9-Methylanthracene: Lacks the vinyl group, resulting in different photophysical properties.
10-Vinylanthracene: Lacks the methyl group, affecting its chemical reactivity.
9,10-Dimethylanthracene: Contains two methyl groups, altering its fluorescence quantum yield.
Uniqueness: 9-Methyl-10-vinylanthracene is unique due to the presence of both a methyl and a vinyl group, which significantly influences its photophysical properties and chemical reactivity. This dual substitution makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity profiles .
Propriétés
Numéro CAS |
52830-46-3 |
|---|---|
Formule moléculaire |
C17H14 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
9-ethenyl-10-methylanthracene |
InChI |
InChI=1S/C17H14/c1-3-13-16-10-6-4-8-14(16)12(2)15-9-5-7-11-17(13)15/h3-11H,1H2,2H3 |
Clé InChI |
DRRJFUPMBLRKSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-((4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]ethanesulfonamide](/img/structure/B13931005.png)
![2-[4-[4-[4-[[(1S)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid](/img/structure/B13931008.png)
![5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13931010.png)

![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)




![6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13931060.png)




